molecular formula C19H23N3O3S2 B2583587 N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-34-8

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2583587
CAS No.: 851718-34-8
M. Wt: 405.53
InChI Key: OFKMRGVQTWYPPD-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrazole core substituted with a thiophen-2-yl group (aromatic sulfur-containing heterocycle) at position 3 and a 2,2-dimethylpropanoyl (pivaloyl) group at position 2. The phenyl ring at position 5 is para-substituted with a methanesulfonamide group. The thiophene ring may facilitate π-π interactions or sulfur-mediated binding in biological systems.

Properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMRGVQTWYPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1)

  • Structural Differences: Substitution on phenyl ring: Meta (CAS 851719-26-1) vs. para (target compound). Dihydropyrazole substituents: 2-Methylphenyl (CAS 851719-26-1) vs. thiophen-2-yl (target). Acyl group: 2-Methylpropanoyl (CAS 851719-26-1) vs. pivaloyl (target).
  • Implications :
    • The para-substituted sulfonamide in the target compound may improve binding affinity to enzymes (e.g., cyclooxygenase-2) compared to meta-substitution due to better alignment with active sites.
    • Thiophene’s electron-rich nature could enhance interactions with aromatic residues in proteins, unlike the 2-methylphenyl group’s steric and inductive effects .

Pyrazole-Thiophene Derivatives ()

  • Example Compounds : 7a and 7b.
  • Structural Differences: Core: Pyrazole (fully aromatic) vs. 3,4-dihydropyrazole (partially saturated). Substituents: Amino, hydroxy, and cyano/ester groups (7a/7b) vs. sulfonamide and pivaloyl (target).
  • The dihydropyrazole core in the target compound may offer conformational flexibility for binding to dynamic enzyme pockets .

Pyrimidine-Based Sulfonamide ()

  • Example Compound : N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide.
  • Structural Differences :
    • Core: Pyrimidine (six-membered aromatic ring) vs. dihydropyrazole.
    • Substituents: Fluorophenyl, formyl, and isopropyl groups vs. thiophene and pivaloyl.
  • Implications: Pyrimidine’s planar structure may facilitate stronger stacking interactions than the non-planar dihydropyrazole.

Data Table: Structural and Functional Comparison

Feature Target Compound CAS 851719-26-1 Pyrazole-Thiophene (7a/7b) Pyrimidine-Based Sulfonamide
Core Structure 3,4-Dihydropyrazole 3,4-Dihydropyrazole Pyrazole Pyrimidine
Key Substituents Thiophen-2-yl, pivaloyl, sulfonamide 2-Methylphenyl, 2-methylpropanoyl, sulfonamide Amino, hydroxy, cyano/ester Fluorophenyl, formyl, isopropyl
Solubility Moderate (sulfonamide enhances) Moderate High (polar groups) Moderate (sulfonamide and fluorophenyl)
Metabolic Stability High (pivaloyl resists hydrolysis) High (methylpropanoyl) Low (ester/cyano prone to metabolism) Moderate (formyl may oxidize)
Hypothetical Targets Kinases, COX-2 Kinases Enzymes requiring H-bonding (e.g., kinases) Dihydrofolate reductase, kinases

Research Findings and Hypotheses

  • Electronic Effects : The target’s thiophene may engage in stronger charge-transfer interactions than phenyl analogs, as seen in kinase inhibitors like imatinib .
  • Steric Effects: The pivaloyl group in the target compound likely reduces metabolic degradation compared to less bulky acyl groups (e.g., 2-methylpropanoyl in CAS 851719-26-1) .
  • Sulfonamide Role : Both the target and CAS 851719-26-1 may inhibit sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), but substitution patterns could alter isoform selectivity .

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